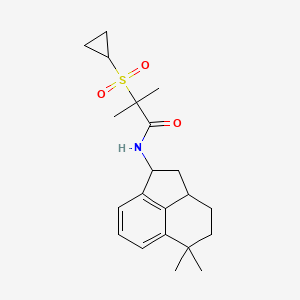![molecular formula C15H15ClN4O2S2 B6783087 1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B6783087.png)
1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole is a complex organic compound that features a unique combination of a benzothiophene ring, an azetidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the benzothiophene and azetidine intermediates. The key steps include:
Formation of the Benzothiophene Intermediate: This involves the chlorination of benzothiophene to introduce the chloro substituent.
Synthesis of the Azetidine Intermediate: This step involves the sulfonylation of azetidine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the sulfonyl group.
Substitution: The chloro substituent on the benzothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole: shares similarities with other compounds containing benzothiophene, azetidine, and triazole rings.
Thiophene Derivatives: Compounds such as 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea exhibit similar structural features and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-[(5-chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S2/c1-9-17-10(2)20(18-9)12-6-19(7-12)24(21,22)15-8-23-14-4-3-11(16)5-13(14)15/h3-5,8,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCUACBGQTPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CN(C2)S(=O)(=O)C3=CSC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-imidazo[1,5-a]pyridin-6-ylmethanone](/img/structure/B6783011.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-spiro[2.5]octan-2-ylbenzamide](/img/structure/B6783023.png)
![2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(piperidine-1-carbonyl)-6-azaspiro[2.5]octan-6-yl]ethanone](/img/structure/B6783026.png)

![8-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6783034.png)
![N,N-dimethyl-5-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1H-1,2,4-triazol-3-amine](/img/structure/B6783047.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2-(trifluoromethyl)pyridin-4-amine](/img/structure/B6783049.png)
![N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B6783058.png)
![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]oxane-4-carboxamide](/img/structure/B6783066.png)
![5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B6783070.png)
![1-[1-(5-Tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B6783071.png)
![4-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine-2-carbonitrile](/img/structure/B6783079.png)
![(2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6783098.png)
![Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone](/img/structure/B6783101.png)
